2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine Hydrochloride is the HCl salt of 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine which is a selective 5-HT6 receptor agonist. It has been proven to have antidepressant and anxiolytic effects on rats suggesting its usefulness as a potential antidepressant.

Brand Name: Vulcanchem
CAS No.: 554403-08-6
VCID: VC21057113
InChI: InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H
SMILES: C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl
Molecular Formula: C15H14Cl2N4O2S2
Molecular Weight: 417.3 g/mol

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride

CAS No.: 554403-08-6

Cat. No.: VC21057113

Molecular Formula: C15H14Cl2N4O2S2

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride - 554403-08-6

Specification

Description 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine Hydrochloride is the HCl salt of 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine which is a selective 5-HT6 receptor agonist. It has been proven to have antidepressant and anxiolytic effects on rats suggesting its usefulness as a potential antidepressant.

CAS No. 554403-08-6
Molecular Formula C15H14Cl2N4O2S2
Molecular Weight 417.3 g/mol
IUPAC Name 2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H
Standard InChI Key YWNBHKWSECANPP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl

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